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Compound of Interest

Compound Name: ST-1006 Maleate

Cat. No.: B15139953 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of ST-1006 Maleate, focusing on its specificity for

the histamine H4 receptor (H4R) over the H1, H2, and H3 receptor subtypes. The information

presented is intended to support research and drug development efforts in immunology,

inflammation, and other H4R-mediated therapeutic areas.

High Affinity for the Histamine H4 Receptor
ST-1006 Maleate is a potent agonist for the histamine H4 receptor, demonstrating a high

binding affinity with a reported pKi value of 7.94.[1][2] This indicates a strong interaction with

the H4R, suggesting its potential to modulate cellular responses mediated by this receptor.

While quantitative data on the binding affinity and functional activity of ST-1006 Maleate at the

H1, H2, and H3 receptors from a single comparative study is not readily available in the public

domain, its characterization as a selective H4R agonist implies significantly lower affinity for the

other histamine receptor subtypes. Further comprehensive selectivity profiling would be

necessary to definitively quantify the fold-selectivity over H1R, H2R, and H3R.

Comparative Data
To illustrate the known activity of ST-1006 Maleate and provide a framework for its selectivity,

the following table summarizes the available binding affinity data. It is important to note the

absence of directly comparable Ki values for H1, H2, and H3 receptors in the current literature.
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Compound H1R Ki (nM) H2R Ki (nM) H3R Ki (nM) H4R Ki (nM)

ST-1006 Maleate
Data not

available

Data not

available

Data not

available

~11.5 (calculated

from pKi of 7.94)

Note: The Ki value for H4R was calculated from the provided pKi of 7.94 (Ki = 10^(-pKi) M).

Histamine Receptor Signaling Pathways
The four histamine receptor subtypes are G protein-coupled receptors (GPCRs) that initiate

distinct intracellular signaling cascades upon activation. Understanding these pathways is

crucial for interpreting the functional consequences of receptor-ligand interactions.
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Caption: Simplified signaling pathways of histamine receptors.

Experimental Protocols for Determining Receptor
Selectivity
The selectivity of a compound like ST-1006 Maleate is typically determined through a

combination of in vitro receptor binding and functional assays.
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Receptor Binding Assays
These assays measure the affinity of a ligand for a specific receptor. A common method is the

radioligand binding assay.

Principle: A radiolabeled ligand with known high affinity for the receptor of interest is incubated

with a cell membrane preparation expressing that receptor. A non-radiolabeled test compound

(e.g., ST-1006 Maleate) is then added at various concentrations to compete with the

radioligand for binding. The concentration of the test compound that displaces 50% of the

radioligand is known as the IC50, from which the inhibition constant (Ki) can be calculated.

Generalized Protocol:

Membrane Preparation: Cells stably or transiently expressing the human histamine receptor

(H1R, H2R, H3R, or H4R) are harvested and homogenized to prepare membrane fractions.

Incubation: The membrane preparations are incubated with a specific radioligand (e.g., [³H]-

mepyramine for H1R, [¹²⁵I]-iodoaminopotentidine for H2R, [³H]-Nα-methylhistamine for H3R,

or [³H]-histamine for H4R) and varying concentrations of ST-1006 Maleate.

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber

filters.

Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

Data Analysis: The data are analyzed using non-linear regression to determine the IC50

value, which is then converted to a Ki value using the Cheng-Prusoff equation.

Functional Assays
Functional assays measure the cellular response following receptor activation by an agonist.

The type of assay depends on the signaling pathway of the receptor.

H1R (Gq-coupled): Calcium Mobilization Assay

Principle: Activation of H1R leads to an increase in intracellular calcium concentration.

This is measured using a calcium-sensitive fluorescent dye.
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Generalized Protocol:

Cells expressing H1R are loaded with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-

4 AM).

The baseline fluorescence is measured.

ST-1006 Maleate is added at various concentrations.

The change in fluorescence, corresponding to the change in intracellular calcium, is

recorded over time.

The EC50 value (the concentration that produces 50% of the maximal response) is

determined.

H2R (Gs-coupled) and H3R/H4R (Gi/o-coupled): cAMP Assays

Principle: H2R activation stimulates adenylyl cyclase, increasing cyclic AMP (cAMP)

levels. H3R and H4R activation inhibits adenylyl cyclase, decreasing cAMP levels. These

changes in cAMP can be quantified.

Generalized Protocol:

Cells expressing the respective receptor are incubated with ST-1006 Maleate at various

concentrations.

For H3R and H4R assays, adenylyl cyclase is often stimulated with forskolin to create a

measurable decrease in cAMP.

The cells are lysed, and the intracellular cAMP concentration is measured using a

competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen).

For H2R, an EC50 value is determined. For H3R and H4R, an IC50 value for the

inhibition of forskolin-stimulated cAMP production is determined.
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Caption: General workflow for determining receptor selectivity.

Conclusion
ST-1006 Maleate is a valuable research tool characterized by its high potency as a histamine

H4 receptor agonist. While comprehensive data directly comparing its activity across all four

histamine receptor subtypes is needed for a complete selectivity profile, its established high

affinity for H4R makes it a critical compound for investigating the physiological and

pathophysiological roles of this receptor. The experimental protocols outlined above provide a

standard framework for conducting such comparative studies, which are essential for the

development of novel and selective H4R-targeting therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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